(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(aziridine-1-propionate)
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Overview
Description
(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(aziridine-1-propionate) is a complex organic compound with the molecular formula C22H34N2O4. This compound is known for its unique structure, which includes a bicyclic core and aziridine functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(aziridine-1-propionate) typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include strong bases, such as sodium hydride, and aziridine derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time. The use of catalysts and advanced purification techniques, such as chromatography, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(aziridine-1-propionate) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The aziridine groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(aziridine-1-propionate) is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its aziridine groups can interact with biological macromolecules, making it a candidate for drug development and biochemical studies .
Medicine
In medicine, (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(aziridine-1-propionate) is explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile compound for the development of new pharmaceuticals .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance materials .
Mechanism of Action
The mechanism of action of (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(aziridine-1-propionate) involves its interaction with molecular targets through its aziridine groups. These groups can form covalent bonds with nucleophiles, leading to the modification of biological macromolecules. This interaction can affect various biochemical pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(aziridine-1-acetate): Similar structure but with acetate groups instead of propionate.
(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(aziridine-1-butyrate): Similar structure but with butyrate groups instead of propionate.
Uniqueness
The uniqueness of (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(aziridine-1-propionate) lies in its specific combination of a bicyclic core and aziridine groups.
Properties
CAS No. |
93962-80-2 |
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Molecular Formula |
C22H34N2O4 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
[3-[3-(aziridin-1-yl)propanoyloxymethyl]-4-tricyclo[5.2.1.02,6]decanyl]methyl 3-(aziridin-1-yl)propanoate |
InChI |
InChI=1S/C22H34N2O4/c25-20(3-5-23-7-8-23)27-13-17-12-18-15-1-2-16(11-15)22(18)19(17)14-28-21(26)4-6-24-9-10-24/h15-19,22H,1-14H2 |
InChI Key |
VRRNJLFFHFJMDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2C(C(C3)COC(=O)CCN4CC4)COC(=O)CCN5CC5 |
Origin of Product |
United States |
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